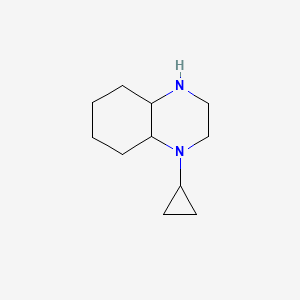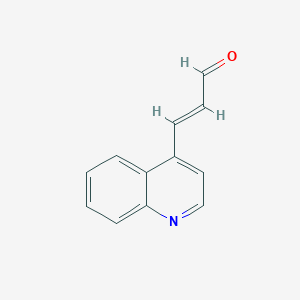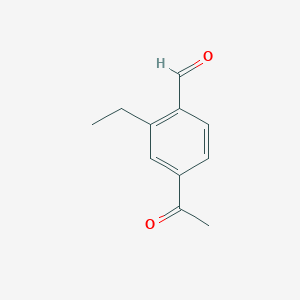
4-Acetyl-2-ethylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-2-ethylbenzaldehyde is an organic compound with the molecular formula C11H12O2 It is a derivative of benzaldehyde, characterized by the presence of an acetyl group at the fourth position and an ethyl group at the second position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Acetyl-2-ethylbenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethylbenzaldehyde with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Acetyl-2-ethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed:
Oxidation: Formation of 4-acetyl-2-ethylbenzoic acid.
Reduction: Formation of 4-acetyl-2-ethylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Acetyl-2-ethylbenzaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Acetyl-2-ethylbenzaldehyde involves its interaction with various molecular targets. In oxidation reactions, the aldehyde group undergoes nucleophilic attack by oxidizing agents, leading to the formation of carboxylic acids or ketones. In reduction reactions, the aldehyde group is reduced to an alcohol through the transfer of hydride ions. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the acetyl and ethyl groups, respectively.
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde: Lacks the acetyl and ethyl substituents, making it less reactive in certain reactions.
4-Acetylbenzaldehyde: Similar structure but without the ethyl group, leading to different reactivity and applications.
2-Ethylbenzaldehyde:
Uniqueness: 4-Acetyl-2-ethylbenzaldehyde is unique due to the combined presence of both acetyl and ethyl groups, which influence its reactivity and make it a valuable intermediate in organic synthesis. Its distinct structure allows for specific interactions in chemical reactions, making it a versatile compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H12O2 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
4-acetyl-2-ethylbenzaldehyde |
InChI |
InChI=1S/C11H12O2/c1-3-9-6-10(8(2)13)4-5-11(9)7-12/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
CTBIJEVINSYBSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)C(=O)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


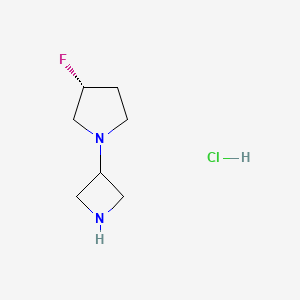
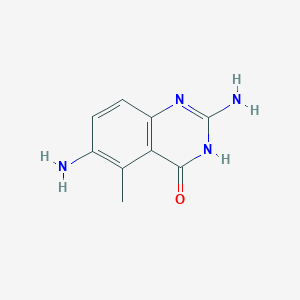
![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B15070864.png)
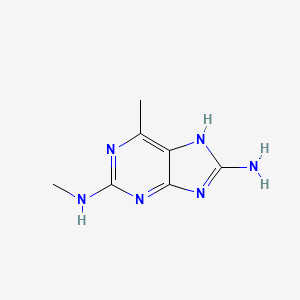
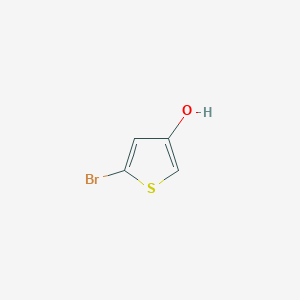
![1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B15070878.png)
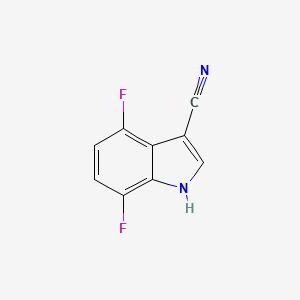
![3-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15070888.png)
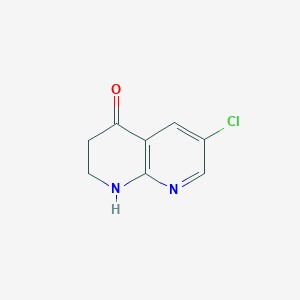
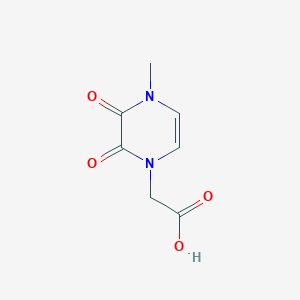
![[2-(Trifluoromethyl)oxan-4-yl]methanamine](/img/structure/B15070905.png)
